N-(4-((4-甲基-6-(对甲苯基氨基)嘧啶-2-基)氨基)苯基)苯并[d][1,3]二噁嗪-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxole group, which is a type of aromatic ether. The molecule also contains an amide group and several aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and aromatic rings. These features could lead to a variety of interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .科学研究应用
毛细管电泳在药物分析中的应用:Lei Ye 等人(2012 年)开发了一种非水性毛细管电泳分离方法,用于测定甲磺酸伊马替尼及其相关物质,包括 N-(4-甲基-3-(4-(吡啶-3-基)嘧啶-2-基氨基)苯基)-4-((哌嗪-1-基)甲基)苯甲酰胺,其结构与所讨论的化合物相似。该技术对于药品的质量控制具有重要意义 (Ye 等人,2012 年)。
抗癌和抗炎剂的合成:Rahmouni 等人(2016 年)专注于合成具有潜在抗癌和抗 5-脂氧合酶活性的新型吡唑并嘧啶衍生物。这些衍生物与所查询化合物的结构相似性突出了在开发新治疗药物中的相关性 (Rahmouni 等人,2016 年)。
抗菌和抗炎合成:Tolba 等人(2018 年)报道了新型噻吩并嘧啶衍生物的合成,包括与 N-(4-((4-甲基-6-(对甲苯氨基)嘧啶-2-基)氨基)苯基)苯并[d][1,3]二氧杂环-5-甲酰胺结构相关的化合物,对真菌、细菌和炎症具有显着的活性 (Tolba 等人,2018 年)。
组蛋白脱乙酰酶在癌症治疗中的抑制:Zhou 等人(2008 年)描述了 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺的合成和生物学评估,该化合物具有结构相似性,作为一种同种型选择性组蛋白脱乙酰酶抑制剂,具有作为抗癌药物的潜力 (Zhou 等人,2008 年)。
抗炎和镇痛剂合成:Abu‐Hashem 等人(2020 年)合成了与所查询化学物质相关的用于作为抗炎和镇痛剂的潜在新化合物,证明了该化合物在治疗药物开发中的相关性 (Abu‐Hashem 等人,2020 年)。
抗肿瘤酪氨酸激酶抑制剂代谢研究:Gong 等人(2010 年)研究了氟马替尼(一种新型抗肿瘤酪氨酸激酶抑制剂)在慢性粒细胞白血病患者中的代谢。这项研究提供了对人类中类似化合物代谢途径的见解 (Gong 等人,2010 年)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the kinase’s ATP-binding pocket, preventing ATP from binding and thus stopping the kinase from phosphorylating its substrates . This results in a halt in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This prevents DNA replication, a necessary step for cell division, thereby halting the proliferation of cancer cells .
Pharmacokinetics
The compound’s inhibitory effect on cdk2 suggests that it is able to reach its target within the cell, indicating good cell permeability .
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
未来方向
属性
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-3-6-19(7-4-16)28-24-13-17(2)27-26(31-24)30-21-10-8-20(9-11-21)29-25(32)18-5-12-22-23(14-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKCGPRTNXQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。